Competitive dihydropteroate synthetase inhibitor. Anti-microbial agent. Ative in vivo.
Sulfadiazine is a sulfonamide antibiotic that inhibits the growth of Gram-positive and Gram-negative bacteria. It inhibits dihydropteroate synthase (DHPS), which converts a pteridine and 4-aminobenzoic acid (PABA;) to dihydropteroate, an intermediate in folate biosynthesis. Sulfadiazine inhibits recombinant P. carinii DHPS (IC50 = 0.19 μM). It is active against clinical isolates of M. tuberculosis (MIC90 = 10 mg/L) and of N. meningitidis (MICs = 5-2,000 mg/L). Sulfadiazine is also active against A. pleuropneumoniae, S. choleraesuis, S. typhimurium, P. multocida, S. equi, and S. suis (MIC90s = <0.5 mg/ml for all) when used in combination with trimethoprim. In vivo, sulfadiazine (40 mg/kg per day) increases survival in a mouse model of lethal T. gondii infection when administered in combination with pyrimethamine. Formulations containing sulfadiazine have been used in the treatment of rheumatic fever and various infections, and, in a dual treatment with pyrimethamine, to treat toxoplasmosis.
Chemical structure: sulfonamide
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Sulfadiazine is a bacteriostatic drug, that belongs to the class of medication referred as sulfonamide antibiotics. It is generally used in the treatment of cerebral meningitis, pneumonia, staphylococcal and streptococcal sepsis.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Sulfadiazine is a synthetic pyrimidinyl sulfonamide derivative, short-acting bacteriostatic Sulfadiazine inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. It is used in combination with pyrimethamine to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections. (NCI04)
Sulfadiazine is a sulfonamide antibacterial agent used in the therapy of mild-to-moderate infections due to sensitive organisms. Sulfadiazine, like other sulfonamides, is a well known cause of clinically apparent, idiosyncratic liver injury.
Sulfadiazine is a sulfonamide consisting of pyrimidine with a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antimicrobial agent, an antiinfective agent, a coccidiostat, an antiprotozoal drug, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an EC 1.1.1.153 [sepiapterin reductase (L-erythro-7,8-dihydrobiopterin forming)] inhibitor, a xenobiotic, an environmental contaminant and a drug allergen. It is a member of pyrimidines, a sulfonamide, a substituted aniline and a sulfonamide antibiotic. It derives from a sulfanilamide. It is a conjugate acid of a sulfadiazinate.